

An In-depth Technical Guide to Galloyl Bergenin Derivatives

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Compound of Interest

Compound Name: 4-o-Galloylbergenin

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Introduction: **4-O-Galloylbergenin** is a natural phenolic compound and a derivative of bergenin.^[1] It is structurally isomeric to the more extensively studied 11-O-Galloylbergenin. While detailed experimental data for **4-O-Galloylbergenin** is limited in publicly accessible literature, this guide provides its fundamental chemical properties. In contrast, comprehensive data on its isomer, 11-O-Galloylbergenin, is available and presented herein to offer researchers and drug development professionals a thorough understanding of this class of compounds. This guide covers the chemical structure, physicochemical properties, spectroscopic data, isolation protocols, and biological activities of these related molecules.

Chemical Structure and Properties of 4-O-Galloylbergenin

4-O-Galloylbergenin is a derivative of bergenin where a galloyl group is attached at the 4-O position. It has been isolated from the rhizome of *Ardisia gigantifolia*.^[1]

Table 1: Chemical and Physical Properties of **4-O-Galloylbergenin**

Property	Value
Molecular Formula	C ₂₁ H ₂₀ O ₁₃
Molecular Weight	480.37 g/mol
IUPAC Name	[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate
CAS Number	82958-45-0
SMILES	<chem>COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O</chem>
InChI Key	InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3

In-depth Analysis of 11-O-Galloylbergenin

Due to the extensive availability of research, this section focuses on 11-O-Galloylbergenin, an isomer of significant scientific interest.

11-O-Galloylbergenin is a galloyl ester of bergenin, characterized by the galloyl moiety at the C-11 position.[\[2\]](#)

Table 2: ¹H and ¹³C NMR Spectral Data of 11-O-Galloylbergenin (in DMSO-d₆)

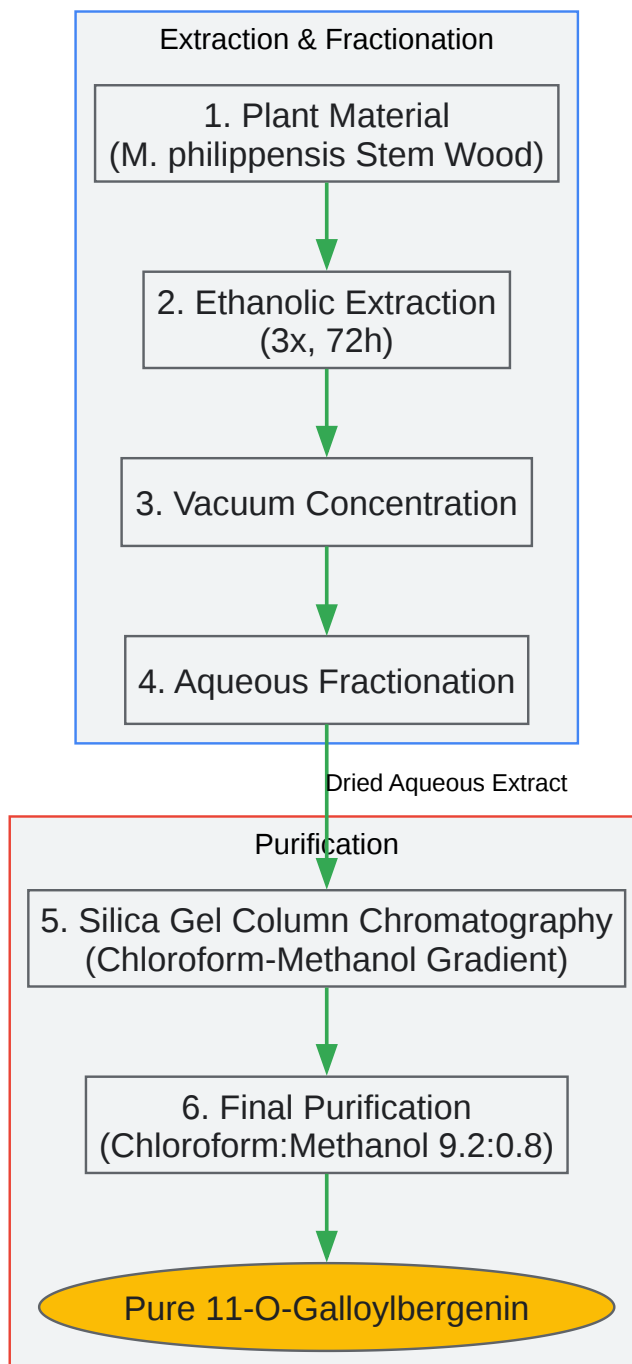
Position	^{13}C NMR (δ , ppm)	^1H NMR (δ , ppm, J in Hz)
Bergenin Moiety		
2	79.9	4.78 (d, J=9.9)
3	72.1	3.81 (t, J=9.9)
4	70.2	3.65 (t, J=9.9)
4a	81.9	3.97 (t, J=9.9)
5a	118.0	-
6	164.0	-
7	109.9	6.95 (s)
8	151.1	-
9	141.0	-
10	148.0	-
10a	115.9	-
10b	74.0	4.90 (d, J=9.9)
11	64.9	4.41 (dd), 4.21 (dd)
OCH ₃	60.0	3.75 (s)
Galloyl Moiety		
1'	120.9	-
2', 6'	109.1	6.89 (s)
3', 5'	145.6	-
4'	138.4	-
7' (C=O)	165.7	-

Note: NMR data is compiled from reported literature and may vary slightly based on experimental conditions.[3]

Isolation of 11-O-Galloylbergenin from *Mallotus philippensis*^[2]

- **Extraction:** Air-dried and ground stem wood of *M. philippensis* (6 kg) is extracted three times with commercial ethanol over 72 hours. The filtrate is concentrated under vacuum to yield a crude extract.
- **Fractionation:** The crude extract is subjected to solvent-solvent extraction. An aqueous fraction is obtained and dried under vacuum.
- **Column Chromatography:** 60 g of the dried aqueous extract is loaded onto a silica gel column. The column is eluted with a gradient of chloroform-methanol.
- **Purification:** Fractions containing the target compound are further purified using a chloroform-methanol (9.2:0.8 v/v) solvent system to yield pure 11-O-Galloylbergenin.

Workflow for the Isolation of 11-O-Galloylbergenin

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Caption: Isolation and purification workflow for 11-O-Galloylbergenin.

11-O-Galloylbergenin has demonstrated significant antioxidant and antiplasmodial activities.[2]
[4]

Antioxidant Activity: The antioxidant potential of 11-O-Galloylbergenin has been evaluated using several standard assays. It has been shown to be a more potent antioxidant than its parent compound, bergenin.[4]

Table 3: In Vitro Antioxidant Activity of 11-O-Galloylbergenin

Assay	EC ₅₀ (µg/mL)
DPPH Radical Scavenging	7.28 ± 0.06
Reducing Power Assay	5.21 ± 0.10

Data presented as mean ± SD. EC₅₀ is the effective concentration at which 50% of the activity is observed.[2]

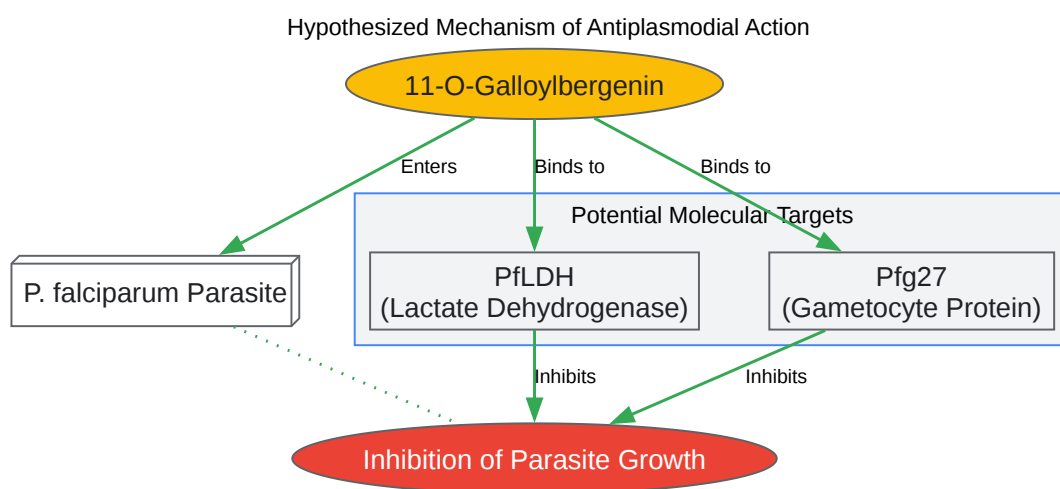
Antiplasmodial Activity: The compound has also been tested for its efficacy against the chloroquine-sensitive (D10) strain of *Plasmodium falciparum*, the parasite responsible for malaria.

Table 4: In Vitro Antiplasmodial Activity of Bergenin Derivatives

Compound	IC ₅₀ against <i>P. falciparum</i> (D10 strain)
11-O-Galloylbergenin	7.85 ± 0.61 µM
Bergenin	6.92 ± 0.43 µM
4-O-galloylnorbergenin	3.9 µg/mL
Chloroquine (Standard)	0.031 ± 0.002 µM

Data presented as mean ± SD. IC₅₀ is the concentration that inhibits 50% of parasite growth.[4]
[5]

Mechanism of Action: While the precise signaling pathways for galloyl bergenin derivatives are still under investigation, the antioxidant activity is attributed to their ability to scavenge free radicals, a property enhanced by the galloyl moiety. The antiplasmodial activity suggests interference with critical parasitic metabolic pathways. In silico molecular docking studies have shown that 11-O-Galloylbergenin has a high binding affinity for *P. falciparum* proteins such as lactate dehydrogenase (PfLDH) and the gametocyte protein Pfg27, suggesting these as potential molecular targets.[4]



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Caption: Potential mechanism of 11-O-Galloylbergenin's antiplasmodial effect.

Conclusion: **4-O-Galloylbergenin** and its isomers represent a promising class of bioactive natural products. While further research is needed to fully elucidate the properties and therapeutic potential of **4-O-Galloylbergenin**, the comprehensive data available for 11-O-Galloylbergenin provides a strong foundation for future studies in drug discovery and development, particularly in the fields of antioxidant and antimalarial therapies.

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